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Abstract

Mammalian mitochondrial DNA (mtDNA), a small circular genome, is fundamental for cellular
energy production. Its maintenance is paramount for mitochondrial function, and disruptions
can lead to severe pathologies. Topoisomerase llla (Top3a), a type IA topoisomerase, has
emerged as a critical enzyme in the intricate processes of mtDNA replication and segregation.
This technical guide provides a comprehensive overview of the multifaceted roles of Top3a in
preserving mitochondrial genome stability. It delves into the molecular mechanisms of Top3a
action, its interplay with the mtDNA replication machinery, and the pathological consequences
of its dysfunction. Detailed experimental protocols and quantitative data are presented to equip
researchers with the necessary tools to investigate the function of this essential enzyme.

Introduction

Topoisomerases are indispensable enzymes that resolve topological challenges in DNA during
replication, transcription, and recombination[1][2]. Mammalian mitochondria harbor a distinct
set of topoisomerases to maintain the integrity of their circular DNA[1][3]. Among these,
Topoisomerase llla (Top3a) has been identified as a key player with a dual localization in both
the nucleus and mitochondria[4][5][6]. The mitochondrial isoform of Top3a is translated from an
alternative start codon within the TOP3A gene, which generates an N-terminal mitochondrial
targeting sequence[4][5][7]. This guide focuses on the crucial functions of the mitochondrial
pool of Top3a in MtDNA maintenance.
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Core Functions of Topoisomerase llla in
Mitochondria

Mitochondrial Top3a is a type IA topoisomerase that introduces transient single-strand breaks
in DNA to allow for the passage of another strand, thereby altering DNA topology[8]. This
enzymatic activity is central to its two primary roles in mtDNA maintenance: facilitating
replication fork progression and resolving replication intermediates.

Role in mtDNA Replication Fork Progression

Top3a is not only involved in the final stages of replication but also plays a crucial role during
the elongation phase of mtDNA synthesis[1][2][9]. Knockdown of Top3a leads to replication fork
stalling, indicating its importance in alleviating topological stress that builds up ahead of the
replication machinery[1][2][9].

Decatenation of mtDNA Replication Intermediates

Following the completion of mtDNA replication, the two newly synthesized circular daughter
molecules can remain interlocked, forming catenanes[2][8]. Top3a is the primary enzyme
responsible for the decatenation, or unlinking, of these daughter mtDNA molecules[8][10]. This
process is essential for the proper segregation of the mitochondrial genomes to daughter
mitochondria. The loss of Top3a function results in the accumulation of complex catenated
MtDNA structures[2]. Specifically, it has been shown that Top3a resolves hemicatenanes, which
are intermediates where two double-stranded DNA molecules are linked by a single-stranded
DNA bridge[8][10].

Quantitative Effects of Topoisomerase llla
Dysfunction

The functional importance of Top3a in mtDNA maintenance is underscored by the quantitative
effects observed upon its depletion or overexpression. These alterations provide valuable
insights into the enzyme's regulatory roles.
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Experimental
Condition

Parameter

Observed Effect Reference(s)

Top3a Knockdown
(siRNA)

MtDNA Copy Number

~50% reduction in
HelLa cells after 6 [11]
days.

~70% decrease in

nucleoids per cell.

[2]

7S DNA Levels

Reduction in the level
of 7S DNA.

[2]

mtDNA Topology

Profound loss of
monomeric mtDNA
forms and
accumulation of high-
molecular-weight

catenated species.

[2]

Replication

Intermediates

Accumulation of late
replication
intermediates,
indicating replication

stalling.

[2]

~25% decrease in

Top3a HEK293 T-REX cells
) mtDNA Copy Number [12]
Overexpression after 2 days of
induction.
Induction of double-
strand breaks around
MtDNA Structure the origin of heavy- [11[2]
strand replication
(OH).
Abortion of early
. [11[2]
replication.
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o Improved resolution of
Replication o o
] replication termination  [1][2]
Intermediates ) )
intermediates.

Accumulation of high-

Pathogenic TOP3A molecular-weight
) mtDNA Structure ) [13]
Variants hemicatenated
mtDNA.

Signaling and Logical Pathways

The function of Top3a in MtDNA maintenance can be conceptualized through a series of
interconnected events. The following diagrams illustrate the proposed mechanism of action and
the consequences of its disruption.
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Caption: Top3a's role in mtDNA replication and segregation.
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Caption: Consequences of Top3a dysfunction in mitochondria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of
Top3a in mtDNA maintenance.

Quantification of mtDNA Copy Number by qPCR

This protocol describes the determination of the relative amount of mtDNA compared to nuclear
DNA (nDNA).

Materials:
o DNA extraction kit (e.g., QlAamp DNA Mini Kit)

¢ gPCR instrument
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e SYBR Green qPCR master mix

e Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
e Nuclease-free water

Procedure:

o DNA Extraction: Isolate total DNA from cultured cells or tissues using a commercial kit
according to the manufacturer's instructions.

» DNA Quantification: Measure the DNA concentration using a spectrophotometer (e.g.,
NanoDrop).

o (PCR Reaction Setup: Prepare the gPCR reaction mix in a 96-well plate. For each sample,
set up reactions for both the mitochondrial and nuclear targets in triplicate. A typical 20 uL
reaction includes:

[¢]

10 pL 2x SYBR Green Master Mix

[e]

1 pL Forward Primer (10 uM)

o

1 pL Reverse Primer (10 puM)

[¢]

2 uL Template DNA (e.g., 10 ng)

[e]

6 UL Nuclease-free water
e (PCR Cycling: Perform the gPCR using a standard cycling protocol:

Initial denaturation: 95°C for 10 minutes

o

[¢]

40 cycles of:

= Denaturation: 95°C for 15 seconds

= Annealing/Extension: 60°C for 1 minute

o

Melt curve analysis
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o Data Analysis:

o Determine the cycle threshold (Ct) values for both the mitochondrial (mt) and nuclear (n)
targets.

o Calculate the ACt for each sample: ACt = Ct(n) - Ct(mt).

o The relative mtDNA copy number is proportional to 2*"ACt.

Analysis of mtDNA Replication Intermediates by 2D-
Agarose Gel Electrophoresis (2D-AGE)

This technique separates DNA molecules based on both size and shape, allowing for the
visualization of replication intermediates.

Materials:

e Agarose

o TBE buffer (Tris-borate-EDTA)

o Ethidium bromide or other DNA stain

e Restriction enzymes

¢ DNA purification columns

e Southern blotting reagents

Procedure:

» Mitochondrial DNA Extraction: Isolate mitochondria from cells and purify mtDNA.

o Restriction Digestion: Digest the mtDNA with a restriction enzyme that cuts the mtDNA once
to linearize it.

o First Dimension Electrophoresis:
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o Cast a low-concentration agarose gel (e.g., 0.4%) without ethidium bromide.

o Load the digested mtDNA and run the gel at a low voltage for a long duration (e.g., 1 V/cm
for 24 hours) to separate by size.

o Second Dimension Electrophoresis:
o Excise the lane from the first dimension gel.

o Place the gel slice at the top of a higher-concentration agarose gel (e.g., 1%) containing
ethidium bromide.

o Run the second dimension electrophoresis at a higher voltage (e.g., 5 V/cm for 6 hours)
perpendicular to the first dimension. The ethidium bromide will intercalate into the DNA,
altering its mobility based on shape.

e Southern Blotting and Visualization:
o Transfer the DNA from the 2D gel to a nylon membrane.

o Hybridize the membrane with a radioactively or fluorescently labeled probe specific for
MtDNA.

o Visualize the replication intermediates using autoradiography or fluorescence imaging.

Proximity-Dependent Biotin Identification (BiolD) to
Identify Top3a Interactors

BiolD is used to identify proteins that are in close proximity to a protein of interest in living cells.
Materials:

o Expression vector for Top3a fused to a promiscuous biotin ligase (e.g., BirA*)

e Cell line for stable or transient expression

¢ Biotin
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 Lysis buffer (e.g., RIPA buffer)

» Streptavidin-coated magnetic beads
e Mass spectrometer

Procedure:

e Generation of a Stable Cell Line: Create a cell line that stably expresses the Top3a-BirA*
fusion protein.

 Biotin Labeling: Culture the cells and supplement the medium with a high concentration of
biotin (e.g., 50 uM) for 18-24 hours to allow for the biotinylation of proximal proteins.

o Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer containing detergents to
denature proteins and disrupt non-specific interactions.

 Streptavidin Affinity Purification:

o Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated
proteins.

o Wash the beads extensively with high-stringency buffers to remove non-specifically bound
proteins.

e On-Bead Digestion and Mass Spectrometry:
o Perform an on-bead tryptic digest of the captured proteins.

o Analyze the resulting peptides by mass spectrometry to identify the proteins that were in
proximity to Top3a.
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Caption: Experimental workflow for BiolD.

Association with Mitochondrial Disease

Given its critical role in mtDNA maintenance, it is not surprising that mutations in the TOP3A
gene have been linked to human mitochondrial diseases[10][14][15][16]. Pathogenic variants in
TOP3A can lead to a spectrum of clinical presentations, including progressive external
ophthalmoplegia (PEO), cerebellar ataxia, and a Bloom syndrome-like disorder[14][15][16].
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These diseases are often associated with the accumulation of multiple mtDNA deletions and
depletion of MtDNA in affected tissues, highlighting the importance of Top3a in preserving
mitochondrial genome integrity[14][15][16].

Conclusion and Future Directions

Topoisomerase llla is an essential enzyme for the maintenance of mitochondrial DNA in
mammalian cells. Its roles in facilitating mtDNA replication fork progression and resolving
daughter molecule catenanes are critical for ensuring the faithful inheritance of the
mitochondrial genome. Dysfunction of Top3a leads to mtDNA instability, which can manifest as
severe mitochondrial disease. The experimental protocols and quantitative data presented in
this guide provide a framework for further investigation into the intricate functions of this vital
topoisomerase. Future research should focus on elucidating the precise molecular interactions
of Top3a within the mitochondrial nucleoid and exploring the potential for therapeutic
interventions targeting this pathway in the context of mitochondrial diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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